Ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-6-27-20(24)15-10-14(11(2)21-12(15)3)19-23-22-18(28-19)13-7-8-16(25-4)17(9-13)26-5/h7-10H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHSHDORZFLOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound is characterized by the presence of an oxadiazole ring and a pyridine moiety. The presence of the 3,4-dimethoxyphenyl group enhances its biological activity through potential interactions with various biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance:
- Antibacterial Activity : this compound has shown promising antibacterial effects against various strains such as Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) values for effective compounds typically range between 62 to 68 µg/ml .
- Antifungal Activity : The compound also exhibits antifungal properties against pathogens like Candida albicans and Aspergillus niger, with reported MIC values around 52 to 60 µg/ml .
| Microorganism | Activity | MIC (µg/ml) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 62 |
| Escherichia coli | Antibacterial | 68 |
| Candida albicans | Antifungal | 56 |
| Aspergillus niger | Antifungal | 58 |
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been extensively studied. This compound has demonstrated significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) . Research indicates that oxadiazoles can induce apoptosis in cancer cells through multiple pathways.
- Case Studies : In vitro studies have shown that derivatives of oxadiazoles can lead to a decrease in cell viability in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like cisplatin .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.024 (letrozole) |
| A549 | 0.020 (cisplatin) |
Anti-inflammatory Activity
Oxadiazole derivatives have also been reported to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit considerable antimicrobial properties. Ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate has been studied for its effectiveness against resistant bacterial strains. In vitro studies show promising results against pathogens such as Mycobacterium tuberculosis, with reported minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL for certain derivatives.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . The presence of the dimethoxyphenyl group is believed to enhance its biological activity by improving solubility and receptor interaction.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
Material Science
Fluorescent Materials
this compound has been utilized in developing fluorescent materials due to its unique electronic properties. The incorporation of the oxadiazole ring enhances fluorescence efficiency, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
Polymer Composites
The compound can be integrated into polymer matrices to improve mechanical strength and thermal stability. Research indicates that adding this compound to polymers can enhance their performance in various industrial applications .
Analytical Applications
Chemical Sensors
Due to its ability to interact with various analytes, this compound has been explored for use in chemical sensors. Its selective binding properties allow for the detection of specific ions or molecules in complex mixtures, which is crucial for environmental monitoring and safety applications .
- Antimicrobial Efficacy Study : A study conducted on various derivatives of this compound showed significant activity against resistant strains of E. coli and S. aureus, highlighting its potential as a lead compound for drug development .
- Cancer Cell Line Research : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups .
- Development of Fluorescent Sensors : A recent project focused on integrating this compound into polymer films for use as fluorescent sensors revealed enhanced sensitivity and selectivity towards specific metal ions like lead and mercury.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
